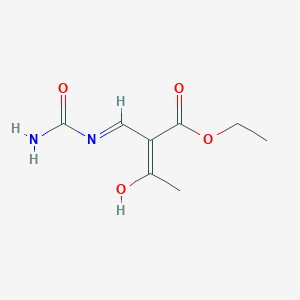
3-((4-(Dimethylamino)phenyl)imino)indolin-2-one
説明
3-((4-(Dimethylamino)phenyl)imino)indolin-2-one, also known as DMAPI, is a synthetic compound that has recently emerged as a potential therapeutic agent for a variety of diseases. DMAPI is a structural analog of the naturally occurring alkaloid indole-3-carbinol (I3C), and has been shown to possess a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. DMAPI has a wide range of applications in both research and clinical settings and may be a promising new therapeutic agent for the treatment of various diseases.
科学的研究の応用
1. Green Synthesis Methods
3-((4-(Dimethylamino)phenyl)imino)indolin-2-one is used in green synthesis processes. Khorrami, Faraji, and Bazgir (2011) demonstrated a green sonochemical synthesis of this compound, highlighting its environmental benefits due to the use of water as a solvent and its efficiency in terms of yields and reaction time (Khorrami, Faraji, & Bazgir, 2011).
2. Structural Studies and Reactions
Arsanious and Maigali (2014) explored the reaction of 3-Imino-1-methyl-indolin-2-one with iminophosphine, leading to the formation of phospholane derivatives. The study's findings were supported by X-ray structural analysis (Arsanious & Maigali, 2014).
3. Antimicrobial and Anti-tubercular Applications
Swathi and Raja (2022) synthesized novel derivatives of this compound, demonstrating their antimicrobial and anti-tubercular potential. The study involved molecular docking and pharmacokinetic evaluations, indicating significant potency in some derivatives (Swathi & Raja, 2022).
4. Kinetic Studies in Hydrolytic Decomposition
Barra, Croll, Tan, and Tao (2002) conducted kinetic studies on the hydrolytic decomposition of related quinone-imine dyes, contributing to understanding the reactivity and decomposition processes of such compounds (Barra, Croll, Tan, & Tao, 2002).
5. Synthesis of Acrylic Acid Derivatives
Ryabova et al. (1991) used 3H-indole in synthesizing α-cyano-Β-(2-indolyl)- and α-cyano-Β-(5-pyrrolyl)acrylic acid derivatives. This work highlights the chemical versatility and reactivity of the indolin-2-one structure in creating diverse compounds (Ryabova et al., 1991).
6. Nonlinear Optical Properties
Bıyıklıoğlu et al. (2019) investigated the nonlinear optical properties of metallophthalocyanines related to 3-((4-(Dimethylamino)phenyl)imino)indolin-2-one. This study is significant for understanding the optical limiting properties and potential applications in photonics (Bıyıklıoğlu et al., 2019).
7. Proton Transfer Equilibrium Reactions
Sarpal, Belletěte, and Durocher (1993) studied proton transfer equilibrium reactions in substituted 3H-indole derivatives, contributing to our understanding of the photophysical behavior of these molecules (Sarpal, Belletěte, & Durocher, 1993).
特性
IUPAC Name |
3-[4-(dimethylamino)phenyl]imino-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19(2)12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)20/h3-10H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWZUSLCIXGPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181507 | |
| Record name | 3-[[4-(Dimethylamino)phenyl]imino]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Dimethylamino)phenyl)imino)indolin-2-one | |
CAS RN |
42407-81-8 | |
| Record name | 3-[[4-(Dimethylamino)phenyl]imino]-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42407-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[4-(Dimethylamino)phenyl]imino]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)





![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)
![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)
![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)